2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL

描述

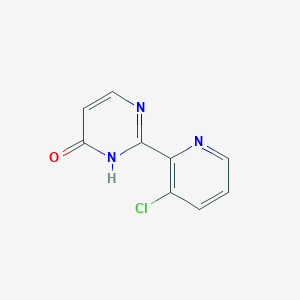

2-(3-Chloro-pyridin-2-yl)-pyrimidin-4-ol is a heterocyclic compound featuring a pyridine ring fused to a pyrimidine core. Its molecular formula is C₉H₆ClN₃O, with a molecular weight of 207.62 g/mol . The structure includes:

- A pyridine ring substituted with a chlorine atom at the 3-position.

- A pyrimidine ring with a hydroxyl (-OH) group at the 4-position.

属性

IUPAC Name |

2-(3-chloropyridin-2-yl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O/c10-6-2-1-4-11-8(6)9-12-5-3-7(14)13-9/h1-5H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRAWXODPWJCHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=NC=CC(=O)N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Suzuki Coupling-Based Synthesis

One of the most reliable and widely used methods involves Suzuki-Miyaura cross-coupling of a halogenated pyrimidine intermediate with a 3-chloro-2-pyridylboronic acid or its derivatives.

- Starting Materials: 2,4-dichloropyrimidine or 2,4-dichloro-6-methylpyrimidine and 3-chloro-2-pyridylboronic acid.

- Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4).

- Base: Potassium carbonate or similar bases.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dioxane.

- Conditions: Elevated temperatures (80–120 °C) under inert atmosphere.

- Outcome: Selective coupling at the 2-position of pyrimidine ring to install the 3-chloro-pyridin-2-yl substituent.

Following the coupling, hydrolysis under acidic or basic conditions converts any chloro substituent at the 4-position into a hydroxyl group, yielding the target compound.

Cyclization Route via Pyrimidin-4-ol Intermediates

Another approach involves:

- Preparation of substituted pyrimidin-4-ol intermediates,

- Subsequent nucleophilic aromatic substitution or cyclization to introduce the 3-chloro-pyridin-2-yl group.

This method often starts from cyano-substituted precursors and involves formamidine or amidine reagents to form the pyrimidine ring.

Four-Step Novel Synthesis with High Yield and Purity

Recent patented methods describe a four-step synthesis with improved yield and purity:

| Step | Description | Key Reagents/Conditions | Yield (%) | Purity (%) (HPLC) |

|---|---|---|---|---|

| 1 | Preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane | Excess ethyl 2-cyanoacetate, reflux conditions | ~57 | - |

| 2 | Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by reaction with formamidine | Formamidine acetate, sodium ethoxide, reflux | - | - |

| 3 | Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol | Acidification and pH adjustment | ~68.3 | - |

| 4 | Conversion to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine by chlorination | Sodium hydroxide (20%), chlorinating agent | ~67.8 | >99.5 |

This method emphasizes ecological and economical advantages by reducing waste, solvent use, and reaction time while maintaining high purity suitable for pharmaceutical intermediates.

Reaction Conditions and Optimization

- Molar Ratios: Excess of ethyl 2-cyanoacetate (1.5 to 10 equivalents) improves coupling efficiency.

- Temperature: Reflux or elevated temperatures (80–120 °C) optimize reaction rates.

- pH Control: Acidification and subsequent neutralization are critical for cyclization steps.

- Purification: High purity (>99.5% by HPLC) is achieved without extensive purification, facilitating scale-up.

Comparative Data Table of Preparation Parameters

| Parameter | Method 1: Suzuki Coupling | Method 2: Cyclization Route | Method 3: Patented Four-Step Synthesis |

|---|---|---|---|

| Starting Materials | 2,4-dichloropyrimidine, 3-chloro-2-pyridylboronic acid | Cyano-substituted precursors, formamidine | Ethyl 2-cyanoacetate, 2-bromo-1,1-dimethoxyethane |

| Catalyst/Base | Pd catalyst, K2CO3 | Sodium ethoxide, acid/base | Sodium ethoxide, sodium hydroxide |

| Reaction Temperature | 80–120 °C | Reflux | Reflux and controlled acidification |

| Number of Steps | 2–3 | 3–4 | 4 |

| Yield (%) | Moderate to high (variable) | Moderate | High (overall improved yield) |

| Purity (HPLC) | Requires purification | Moderate purity | High purity (>99.5%) without further purification |

| Waste and By-products | Moderate | Moderate | Reduced waste and by-products |

| Scalability | Good | Moderate | Excellent, industrially viable |

Research Findings and Notes

- The Suzuki coupling method is widely used due to its reliability and selectivity for aryl-aryl bond formation, but may require purification steps to remove palladium residues and by-products.

- The patented four-step synthesis offers a streamlined, high-yield process with ecological benefits, suitable for industrial production of intermediates used in pharmaceuticals such as kinase inhibitors.

- Control of reaction parameters such as molar ratios, temperature, and pH is essential to maximize yield and purity.

- Hydrolysis and chlorination steps must be carefully controlled to avoid side reactions and degradation of the product.

- The compound’s purity is critical for downstream applications, particularly in medicinal chemistry.

化学反应分析

Types of Reactions

2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

科学研究应用

Chemical Reactions

The compound can undergo various chemical transformations:

- Substitution Reactions : The chlorine atom can be substituted with different nucleophiles.

- Oxidation and Reduction : It can be oxidized or reduced to form derivatives.

- Cyclization : Further cyclization can yield more complex structures.

Reagents and Conditions

Common reagents for these reactions include:

- Substitution : Sodium hydroxide or potassium carbonate in polar solvents.

- Oxidation : Hydrogen peroxide or potassium permanganate.

- Reduction : Sodium borohydride or lithium aluminum hydride.

Medicinal Chemistry

2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL has been studied for several medicinal applications:

- Anti-fibrotic Activity : The compound has shown potential as an anti-fibrotic agent, particularly against hepatic stellate cells, by inhibiting collagen expression and reducing hydroxyproline levels, which are critical in liver fibrosis development.

- Antimicrobial Activity : Preliminary studies indicated limited direct antibacterial activity against strains such as E. coli and S. aureus, with no minimum inhibitory concentration (MIC) detected across tested concentrations.

- Anticancer Activity : Derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, with reported IC values as low as 0.0227 µM, suggesting potent anticancer properties attributed to the chloro substitution.

Chemical Biology

The compound is utilized in the design of novel heterocyclic libraries for screening against various biological targets, facilitating drug discovery processes.

Pharmaceutical Development

Due to its unique structure, this compound is a candidate for developing new drugs with potential antimicrobial, antiviral, and antitumor activities.

Industrial Chemistry

In industrial settings, this compound serves as an intermediate in synthesizing more complex chemical entities for diverse applications.

Case Study 1: Anti-fibrotic Mechanism

A study investigating the anti-fibrotic properties of this compound demonstrated its efficacy in inhibiting collagen synthesis in hepatic stellate cells. This was assessed through quantifying hydroxyproline levels post-treatment, revealing a significant reduction compared to control groups.

Case Study 2: Anticancer Efficacy

Research focused on the anticancer effects of related pyrimidine compounds highlighted that those with similar structures to this compound exhibited substantial cytotoxicity against multiple cancer cell lines. The presence of the chloro group was identified as a key factor enhancing these activities.

作用机制

The mechanism of action of 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL involves its interaction with specific molecular targets and pathways. For instance, in its anti-fibrotic activity, the compound inhibits the expression of collagen and reduces the content of hydroxyproline in cell culture medium . This suggests that it may interfere with the signaling pathways involved in fibrosis, potentially targeting enzymes like collagen prolyl 4-hydroxylases.

相似化合物的比较

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between 2-(3-Chloro-pyridin-2-yl)-pyrimidin-4-ol and related pyrimidine/pyridine derivatives:

Functional Group and Reactivity Differences

- Chlorine vs. Fluorine/Thioether : The target compound’s chlorine atom on pyridine contrasts with the fluorine and thioether group in 2-[(2-chloro-6-fluorobenzyl)thio]pyrimidin-4-ol . Fluorine’s electronegativity and thioether’s nucleophilicity may enhance membrane permeability or alter metabolic stability.

- Hydroxyl vs. Chloromethyl : The hydroxyl group in the target compound enables hydrogen bonding, whereas the 6-(chloromethyl)-2-phenylpyrimidin-4-ol has a reactive chloromethyl group, making it prone to nucleophilic substitution.

- Pyrrolidine vs. Pyridine : The 1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol replaces the pyridine ring with a pyrrolidine, altering solubility and steric effects.

生物活性

2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL is a heterocyclic compound that combines pyridine and pyrimidine rings, which are known for their diverse biological activities. The chlorine substitution on the pyridine ring and the hydroxyl group on the pyrimidine ring enhance its reactivity and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, applications in medicinal chemistry, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biological pathways. Notably, it has shown promise as an anti-fibrotic agent , inhibiting collagen expression and reducing hydroxyproline levels in hepatic stellate cells, which are crucial in liver fibrosis development .

1. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. In a study involving seven microbial strains, including E. coli and S. aureus, no minimum inhibitory concentration (MIC) was detected at varying concentrations (0.5 to 256 µg/mL), suggesting limited direct antibacterial activity .

2. Anticancer Activity

Research indicates that derivatives of pyrimidine compounds often exhibit significant anticancer properties. For instance, compounds similar to this compound demonstrated IC values as low as 0.0227 µM against multiple cancer cell lines, indicating potent cytotoxic effects . The presence of the chloro group is believed to enhance these activities.

3. Anti-inflammatory Effects

Studies have shown that compounds with a pyrimidine core exhibit anti-inflammatory properties. For example, related compounds demonstrated up to 47% inhibition in paw edema models compared to standard drugs like indomethacin . This suggests potential applications in treating inflammatory diseases.

4. Antiviral Properties

Preliminary findings suggest that this compound may also possess antiviral activity, particularly against Zika virus (ZIKV) and Dengue virus (DENV-2), with effective concentrations reported at EC values of 1.4 μM . This positions it as a candidate for further antiviral research.

Case Study 1: Anti-fibrotic Activity

In vitro studies on hepatic stellate cells demonstrated that treatment with this compound significantly reduced collagen synthesis, indicating its potential as a therapeutic agent for liver fibrosis .

Case Study 2: Structure–Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications to the pyrimidine structure could enhance biological activity significantly. For instance, substituents at specific positions on the pyrimidine ring were found to increase potency against certain cancer cell lines .

| Compound | IC (µM) | Activity Type |

|---|---|---|

| A | 0.0227 | Anticancer |

| B | >256 | Antimicrobial |

| C | 1.4 | Antiviral |

常见问题

Q. What are the key synthetic routes for 2-(3-chloro-pyridin-2-yl)-pyrimidin-4-ol, and how can reaction conditions be optimized?

Q. How can researchers characterize the structural and electronic properties of this compound?

Characterization involves:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro and hydroxyl groups). The pyrimidin-4-ol ring typically shows deshielded protons at δ 8.2–8.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₉H₆ClN₃O: calc. 219.02, obs. 219.01) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (if crystalline) .

- LogP Analysis : Experimental logP ~2.29 indicates moderate lipophilicity, critical for drug design .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats. Avoid inhalation/contact (irritant to eyes/skin) .

- Storage : Inert atmosphere (N₂/Ar), –20°C, and light-sensitive containers .

- Waste Disposal : Neutralize with dilute NaOH before disposal .

- Emergency Response : Use activated charcoal for spills; rinse exposed skin with water for 15 minutes .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported synthetic yields or byproduct formation?

Discrepancies in yields (e.g., 70–90% for similar intermediates ) may arise from:

- Reagent Purity : Trace moisture in solvents can hydrolyze chloro groups.

- Reaction Monitoring : Use TLC or in-situ IR to detect intermediates like 5-bromo-pyrazole derivatives .

- Computational Modeling : DFT calculations to predict activation barriers for competing pathways (e.g., SNAr vs. radical mechanisms) .

Example Case : A patent reported 85% yield using NaOH, while another achieved 78% with KOH. Adjusting base strength and solvent polarity can reconcile these differences.

Q. What strategies validate the compound’s biological activity while minimizing off-target effects?

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 2-(trifluoromethyl)pyrimidin-4-ol ) to identify critical substituents.

- In Silico Screening : Docking studies against target proteins (e.g., kinases) to prioritize in vitro assays .

- Selectivity Assays : Use orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) to confirm target engagement .

Q. How can researchers address discrepancies in physicochemical data (e.g., logP, solubility) across studies?

- Standardized Protocols : Follow OECD guidelines for logP (shake-flask method) and solubility (HPLC-UV quantification) .

- Interlaboratory Validation : Collaborative studies to harmonize measurements (e.g., melting point variations due to polymorphs) .

- Advanced Analytics : Use DSC/TGA to assess thermal stability and polymorphic transitions .

Q. What role do reaction intermediates play in scaling up synthesis, and how are they characterized?

Key intermediates like 3-chloro-2-hydrazinopyridine (CAS 22841-92-5) require strict quality control:

- Purity : ≥98% by HPLC to avoid side reactions .

- Stability : Monitor degradation under stress conditions (heat/light) via accelerated stability studies .

- Scale-Up Adjustments : Replace hazardous solvents (e.g., DCM with EtOAc) and optimize stirring rates for mixing efficiency .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。